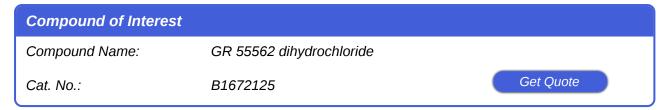


The Genesis and Scientific Journey of GR 55562 Dihydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, with a notable preference for the 5-HT1B subtype.[1][2] Developed by Glaxo (now GlaxoSmithKline), this small molecule has become an invaluable tool in neuroscience research, enabling the elucidation of the physiological and pathological roles of these specific serotonin receptor subtypes. This technical guide provides an in-depth exploration of the discovery, history, and key experimental data associated with GR 55562 dihydrochloride, offering a comprehensive resource for researchers in pharmacology and drug development.

Discovery and History

While the precise date of the initial synthesis of GR 55562 by Glaxo is not readily available in public literature, its use in pharmacological studies began to appear in the mid-1990s. The compound, chemically identified as 3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride, emerged from research programs focused on developing selective ligands for serotonin receptors to better understand their functions and to explore their potential as therapeutic targets for a variety of disorders, including migraine and depression.

GR 55562 is distinguished as a "silent" antagonist, meaning it does not possess intrinsic activity at the receptor, unlike some other 5-HT1B/1D ligands.[1] Its selectivity, approximately



10-fold higher for the 5-HT1B receptor over the 5-HT1D receptor, has made it a preferred tool for differentiating the specific roles of these closely related receptor subtypes.[2] Over the years, GR 55562 has been instrumental in studies investigating the role of 5-HT1B receptors in neurotransmitter release, vasoconstriction, and various behavioral paradigms.[3][4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **GR 55562 dihydrochloride** is presented in the table below.

Property	Value		
Chemical Name	3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride		
Molecular Formula	C23H25N3O2 · 2HCl		
Molecular Weight	448.4 g/mol [1]		
CAS Number	172854-55-6[1]		
Appearance	Solid		
Solubility	Soluble in water to 100 mM[1]		

Pharmacological Data

The pharmacological profile of **GR 55562 dihydrochloride** is defined by its binding affinity and functional antagonism at serotonin receptors. The following tables summarize key quantitative data from various in vitro and in vivo studies.

In Vitro Binding Affinity and Functional Antagonism



Parameter	Receptor	Species	Value	Reference
pKi	5-HT1B	Human	7.4	[1]
pKi	5-HT1D	Human	6.2	[1]
рКВ	5-HT1B	Human	7.3	
рКВ	5-HT1D	Human	6.3	_
pA2	5-HT1B	Human	7.40 ± 0.16	[6]
pA2	5-HT1B	Human	6.6	[7]

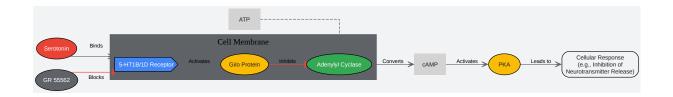
In Vivo Activity

Study Type	Animal Model	Dose Range	Observed Effect	Reference
Cocaine Sensitization	Rat	1 μ g/side (intra- VTA)	Blocked the enhancement of cocaine sensitization by a 5-HT1B agonist.	[3]
Cocaine Discrimination	Rat	0.1-10 μ g/side (intra- accumbens)	Did not substitute for cocaine and did not modulate the discriminative stimulus effects of cocaine.	[4]

Signaling Pathways

GR 55562 exerts its antagonist effect by blocking the 5-HT1B/1D receptors, which are G-protein coupled receptors (GPCRs) linked to the Gai/o subunit. Activation of these receptors by serotonin normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, GR 55562 prevents the downstream signaling cascade.





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5-HT1B/1D Receptor Signaling Pathway and GR 55562 Antagonism.

Experimental Protocols

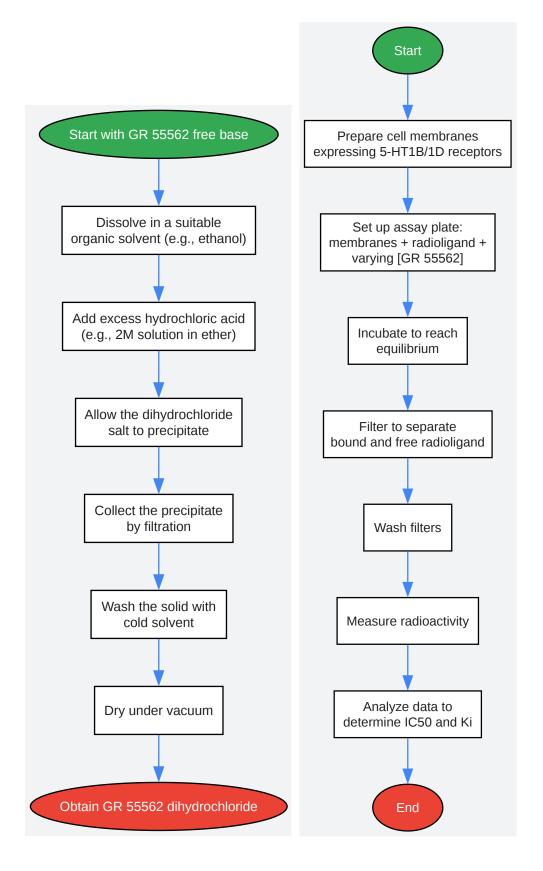
The following are detailed methodologies for key experiments used in the characterization of **GR 55562 dihydrochloride**.

Synthesis of GR 55562

The synthesis of the parent compound, 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide, has been described in the literature. The dihydrochloride salt can be prepared by treating a solution of the free base with an excess of hydrochloric acid in a suitable solvent, followed by precipitation and purification.

Experimental Workflow: Synthesis of GR 55562 Dihydrochloride





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